molecular formula C13H18ClNO3 B1397654 Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220036-41-8

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No.: B1397654
CAS No.: 1220036-41-8
M. Wt: 271.74 g/mol
InChI Key: OEAFGWMSZRMXJW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220036-41-8 . Its molecular weight is 271.74 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H18ClNO3 . Its molecular weight is 271.74 g/mol .

Scientific Research Applications

Coordination Polymer Studies

Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride has been studied in the context of coordination polymers. A hydro(solvo)thermal reaction involving similar compounds resulted in a unique coordination polymer, demonstrating its potential in creating intricate molecular structures (Ayyappan, Evans, & Lin, 2002).

Anti-Juvenile Hormone Agents

Research into novel anti-juvenile hormone (anti-JH) agents has identified compounds structurally related to this compound. These compounds have been found to induce precocious metamorphosis in insect larvae, suggesting a potential role in pest control and developmental biology research (Ishiguro et al., 2003); (Kuwano et al., 2008).

Mimics of Pesticide Degrading Enzymes

In the field of pesticide degradation, studies have focused on cadmium(II) complexes involving compounds similar to this compound. These complexes are explored as potential mimics of organophosphate pesticide-degrading enzymes, indicating the compound's relevance in developing environmentally friendly pesticide degradation strategies (Daumann et al., 2012).

Nonlinear Optical (NLO) Properties

Recent research has delved into the nonlinear optical (NLO) properties of this compound derivatives using density functional theory. This work highlights the potential of these compounds in the development of new materials for optical and electronic applications (Kiven et al., 2023).

Safety and Hazards

The safety information available indicates that Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is an irritant . It’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAFGWMSZRMXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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